1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Overview
Description
1-Chloro-1-fluoro-2,2-dimethylcyclopropane is an organic compound with the molecular formula C5H8ClF. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a cyclopropane ring, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-fluoro-2,2-dimethylcyclopropane can be synthesized through various methods. One common approach involves the halogenation of 2,2-dimethylcyclopropane. The reaction typically uses chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize efficiency and minimize waste. Industrial methods often employ continuous flow reactors and advanced separation techniques to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-fluoro-2,2-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in different hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or hydrocarbons.
Scientific Research Applications
1-Chloro-1-fluoro-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of halogenated cyclopropanes.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It serves as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-1-fluoro-2,2-dimethylcyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
- 1-Chloro-2,2-dimethylcyclopropane
- 1-Fluoro-2,2-dimethylcyclopropane
- 1-Bromo-1-fluoro-2,2-dimethylcyclopropane
Uniqueness: 1-Chloro-1-fluoro-2,2-dimethylcyclopropane is unique due to the simultaneous presence of both chlorine and fluorine atoms on the cyclopropane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF/c1-4(2)3-5(4,6)7/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHMSNUCXUQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295947 | |
Record name | 1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-96-9 | |
Record name | NSC106470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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